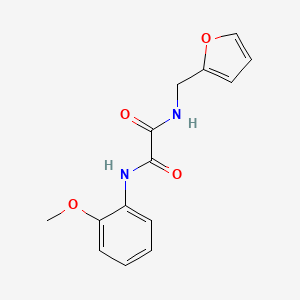

N-Furan-2-ylmethyl-N'-(2-methoxy-phenyl)-oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

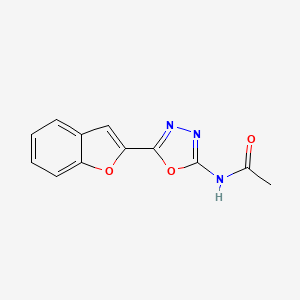

N-Furan-2-ylmethyl-N'-(2-methoxy-phenyl)-oxalamide, also known as FMMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxalamide family, which is known for its diverse biological activities. FMMP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.

Aplicaciones Científicas De Investigación

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been identified as an effective bidentate ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. The use of BFMO allows the coupling of a wide range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at low temperatures, demonstrating its utility in synthesizing pharmaceutically important building blocks with high selectivity (Bhunia, Kumar, & Ma, 2017).

Structural Characterization and Analysis

Research involving 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one compound highlighted its synthesis and characterization through FT-IR, 1H, and 13C NMR spectroscopy. X-ray powder diffraction (XRPD) analyses revealed the compound's triclinic space group, contributing to the understanding of molecular structure and intermolecular interactions via Hirshfeld surface analysis (Rahmani et al., 2017).

Cytotoxicity Studies

Studies on benzoxazine and aminomethyl derivatives of eugenol, including compounds with a furan-2-ylmethyl moiety, have explored their cytotoxic effects against the MCF-7 cancer cell line. These studies provide insight into the potential therapeutic applications of furan-2-ylmethyl derivatives in cancer treatment (Rudyanto, Widiandani, & Syahrani, 2015).

Anti-Adipogenic and Anti-Inflammatory Properties

Research on methoxybenzo[b]furan derivatives from traditional Chinese medicine has shown that these compounds inhibit adipocyte differentiation and reduce the expression of proinflammatory adipokines. Such findings suggest the potential of furan derivatives in managing obesity-related inflammatory diseases (Sung et al., 2010).

Reversibility of Furan-Maleimide Cycloadditions

Investigations into the effects of furan and maleimide substitution have provided valuable insights into the dynamic reversibility of their Diels-Alder reactivity. This research contributes to the understanding of how substituents can tune the reactivity and reversibility of furan-maleimide cycloadditions, influencing the design of thermally responsive materials (Boutelle & Northrop, 2011).

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-N'-(2-methoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-19-12-7-3-2-6-11(12)16-14(18)13(17)15-9-10-5-4-8-20-10/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGVQNZBSPKXQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-N'-(2-methoxyphenyl)oxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Nitrobenzyl 1H-benzo[d][1,2,3]triazole-1-carboxylate](/img/structure/B2810449.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2810453.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(phenylthio)propanamide](/img/structure/B2810456.png)

![(E)-N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2810457.png)

![Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2810465.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2810466.png)